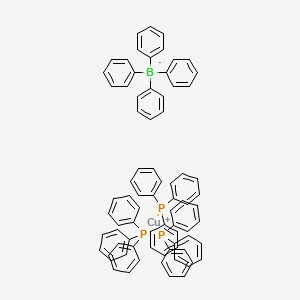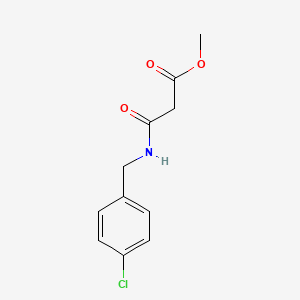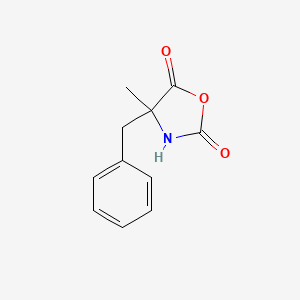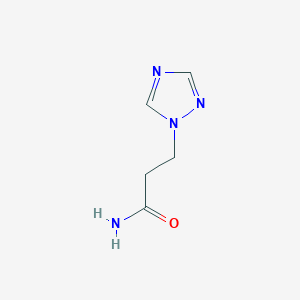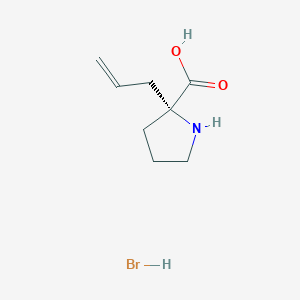
(R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an allyl group attached to the pyrrolidine ring, and it is commonly used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide typically involves the reaction of pyrrolidine derivatives with allyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.
Industrial Production Methods
In industrial settings, the production of ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and it often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide include other pyrrolidine derivatives with different substituents, such as:
- ®-2-Allylpyrrolidine-2-carboxylic acid hydrochloride
- ®-2-Allylpyrrolidine-2-carboxylic acid acetate
- ®-2-Allylpyrrolidine-2-carboxylic acid sulfate
Uniqueness
What sets ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide apart from similar compounds is its specific hydrobromide salt form, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in certain chemical reactions and research applications.
Eigenschaften
Molekularformel |
C8H14BrNO2 |
|---|---|
Molekulargewicht |
236.11 g/mol |
IUPAC-Name |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H13NO2.BrH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 |
InChI-Schlüssel |
VVGGDAMZQQWNKI-QRPNPIFTSA-N |
Isomerische SMILES |
C=CC[C@]1(CCCN1)C(=O)O.Br |
Kanonische SMILES |
C=CCC1(CCCN1)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
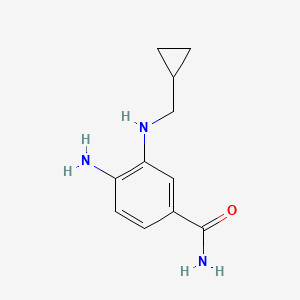
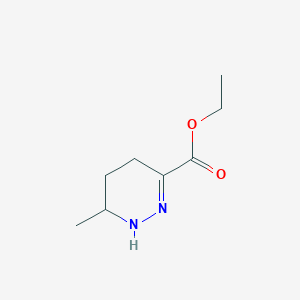

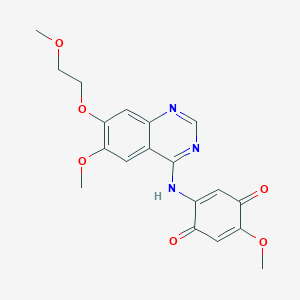

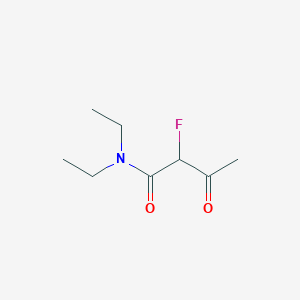
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
